

Spectroscopic Characterization of 2-(4-Aminophenyl)-2-methylpropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-(4-Aminophenyl)-2-methylpropanenitrile
CAS No.:	115279-57-7
Cat. No.:	B175465

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-(4-Aminophenyl)-2-methylpropanenitrile**. Due to the limited availability of directly published spectra, this document presents predicted data based on the analysis of its structural features and comparison with analogous compounds. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, offering insights into the expected spectroscopic behavior of this molecule.

Chemical Structure and Properties

IUPAC Name: **2-(4-Aminophenyl)-2-methylpropanenitrile** Molecular Formula: C₁₀H₁₂N₂

Molecular Weight: 160.22 g/mol CAS Number: 115279-57-7

2-(4-Aminophenyl)-2-methylpropanenitrile is a bifunctional organic molecule containing a primary aromatic amine and a nitrile group. These functional groups give rise to characteristic signals in various spectroscopic analyses, which are crucial for its identification and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-(4-Aminophenyl)-2-methylpropanenitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 6.7 - 6.9	Doublet	2H	Ar-H (ortho to -NH ₂)
~ 7.2 - 7.4	Doublet	2H	Ar-H (meta to -NH ₂)
~ 3.7 (broad)	Singlet	2H	-NH ₂
~ 1.7	Singlet	6H	-C(CH ₃) ₂

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 146	Ar-C (-NH ₂)
~ 128	Ar-CH (meta to -NH ₂)
~ 125	Ar-C (-C(CH ₃) ₂ CN)
~ 122	Nitrile Carbon (-CN)
~ 115	Ar-CH (ortho to -NH ₂)
~ 35	Quaternary Carbon (-C(CH ₃) ₂)
~ 25	Methyl Carbon (-CH ₃)

Infrared (IR) Spectroscopy

Table 3: Predicted Significant IR Absorptions (Sample preparation: KBr pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium-Strong, Doublet	N-H stretch (primary amine)
3050 - 3000	Medium	Aromatic C-H stretch
2980 - 2940	Medium	Aliphatic C-H stretch
~ 2240	Medium	C≡N stretch (nitrile)
1620 - 1580	Strong	N-H bend (scissoring) and Aromatic C=C stretch
1520 - 1480	Strong	Aromatic C=C stretch
850 - 800	Strong	para-disubstituted benzene C-H bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data (Ionization Mode: Electron Ionization, EI)

m/z	Proposed Fragment Ion
160	[M] ⁺ (Molecular Ion)
145	[M - CH ₃] ⁺
118	[M - C(CH ₃) ₂] ⁺
92	[C ₆ H ₅ NH ₂] ⁺

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

A solution of **2-(4-Aminophenyl)-2-methylpropanenitrile** (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard. The spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100-200 mg) using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

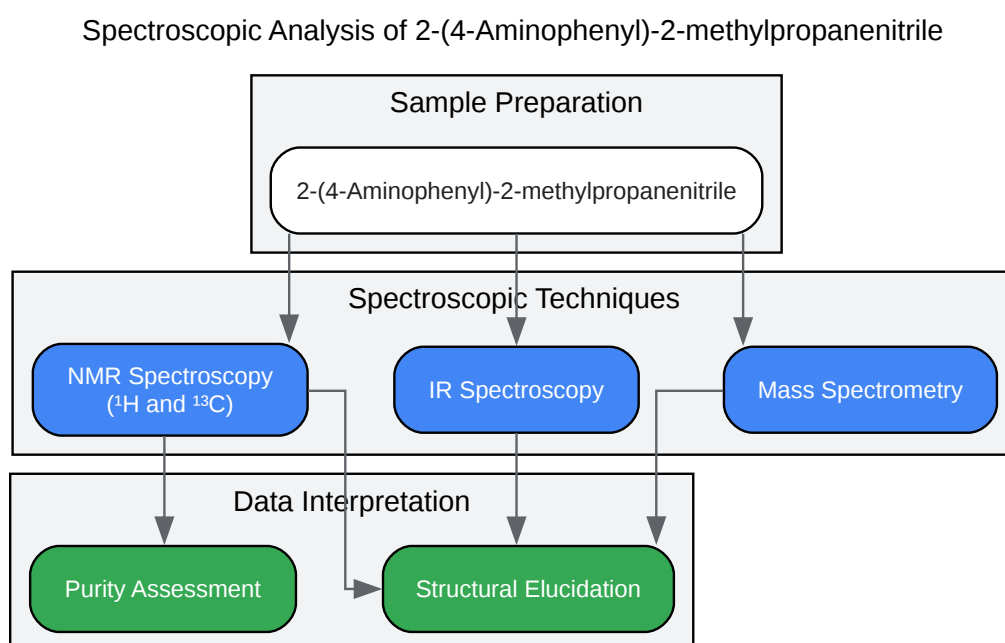
Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. The solid sample is introduced into the ion source, typically via a direct insertion probe. The molecules are bombarded with a beam of high-energy electrons (typically

70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer according to their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **2-(4-Aminophenyl)-2-methylpropanenitrile**.



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Caption: Workflow for the spectroscopic characterization of the target compound.

This guide provides a foundational understanding of the expected spectroscopic properties of **2-(4-Aminophenyl)-2-methylpropanenitrile**. Experimental verification of this data is recommended for definitive structural confirmation and purity assessment.

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com

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